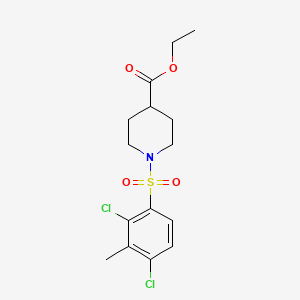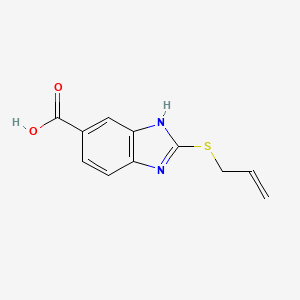amine CAS No. 1246821-30-6](/img/structure/B603108.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps:
Bromination and Chlorination: The starting material, 4-methylbenzene-1-sulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions, respectively.
Hydroxypropylation: The intermediate product is then reacted with 2-hydroxypropylamine under controlled conditions to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxypropyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction of the hydroxypropyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the hydroxypropyl group.
Applications De Recherche Scientifique
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the bromine and chlorine atoms can enhance its binding affinity to target molecules. The hydroxypropyl group can also influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-5-chloro-N-(2-hydroxyethyl)-4-methylbenzene-1-sulfonamide
- 2-bromo-5-chloro-N-(2-hydroxypropyl)-4-ethylbenzene-1-sulfonamide
- 2-bromo-5-chloro-N-(2-hydroxypropyl)-4-methylbenzene-1-carboxamide
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxypropyl group, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1246821-30-6 |
|---|---|
Formule moléculaire |
C10H13BrClNO3S |
Poids moléculaire |
342.64g/mol |
Nom IUPAC |
2-bromo-5-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13BrClNO3S/c1-6-3-8(11)10(4-9(6)12)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
Clé InChI |
COZWZHVUIZLLCX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC(C)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
amine](/img/structure/B603039.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)


![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
